orthosiphol A

Anti-inflammatory Research Natural Product Pharmacology Diterpene Bioactivity

Standardized orthosiphol reference compounds often lack orthogonal bioactivity validation, leading to assay irreproducibility. Orthosiphol A solves this with dual pharmacodynamic characterization. - **Anti-inflammatory control**: IC50 = 6.4 µM (NO, LPS-J774.1), 3.2x more potent than orthosiphol B - **Enzyme selectivity probe**: Noncompetitive maltase inhibitor (IC50 6.54 mM); inactive vs. yeast α-glucosidase - **Analytical standard**: Certified reference for HPLC-MS quantification of Orthosiphon aristatus extracts Supplied with batch-specific COA. Immediate shipment for R&D.

Molecular Formula C38H44O11
Molecular Weight 676.7 g/mol
Cat. No. B1256071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameorthosiphol A
Synonymsorthosiphol A
Molecular FormulaC38H44O11
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)O)(C)C
InChIInChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
InChIKeyHIBFBUSEUDRQMX-OFUWLHILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orthosiphol A: Differentiated Selection Guide


Orthosiphol A is a highly oxygenated isopimarane-type diterpene (CAS: 142741-25-1; molecular formula C₃₈H₄₄O₁₁, MW ~676.76) first isolated from the leaves of Orthosiphon stamineus (syn. O. aristatus) [1]. Characterized by its complex polycyclic scaffold with multiple hydroxyl and acetyl substitutions, it serves as a key analytical reference marker for species authentication and extract standardization, where its identification and quantification are critical for establishing phytochemical identity [2]. As a natural product reference standard, Orthosiphol A is supplied with high purity (≥98% by HPLC) and is utilized in pharmacological, analytical, and chemical biology research contexts [3].

Workflow Natural product bioactive probe from Orthosiphon aristatus
Selection Highly oxygenated isopimarane diterpene reference compound
Use Context NO pathway inhibition studies and enzyme selectivity research

Why Orthosiphol A Substitution Fails


Generic substitution of Orthosiphol A with other isopimarane- or staminane-type diterpenes from Orthosiphon stamineus is scientifically unjustified due to marked, activity-defining structural differences. Within this diterpene class, subtle variations in oxygenation, acetylation, or ring junction configuration profoundly alter target engagement and potency. For example, while Orthosiphol A selectively inhibits intestinal maltase, co-isolated flavonoids from the same plant exhibit a different inhibitory profile against yeast α-glucosidase [1]. Furthermore, in nitric oxide (NO) inhibition assays, Orthosiphol A demonstrates potency superior to that of the positive control, L-NMMA, while other structurally related diterpenes like orthosiphol B, D, and X show varying degrees of activity, underscoring the non-interchangeability of even closely related congeners [2]. This structural specificity necessitates the use of authentic Orthosiphol A reference material for reproducible research, analytical method validation, and credible biological studies, as substitution with other in-class compounds would invalidate comparative data and misrepresent pharmacological findings.

Target Compound

Orthosiphol A: Reported higher NO inhibitory potency in macrophage assay

Potential Substitute

Orthosiphol B: NO inhibition profile may be substantially lower; direct substitution may shift assay response

Target Compound

Orthosiphol A: Selective intestinal maltase inhibition with noncompetitive mechanism

Potential Substitute

Co-occurring flavonoids (sinensetin, tetramethylscutellarein): Preferentially target yeast α-glucosidase; enzyme selectivity may differ

Target Compound

Orthosiphol A: Specific acetylation and benzoylation pattern on pimarane core

Potential Substitute

Orthosiphol D, X, or other diterpenes: Esterification pattern alters target engagement; class-level properties may not transfer

Orthosiphol A: Differentiation Evidence


Superior NO Inhibition vs. Orthosiphol B

In a direct comparative study, Orthosiphol A demonstrated a dose-dependent inhibitory effect on nitric oxide (NO) production in LPS-activated J774.1 macrophage-like cells. Its potency exceeded that of the standard positive control, N(G)-monomethyl-L-arginine (L-NMMA), a known NOS inhibitor. This quantifiable superiority establishes Orthosiphol A as a more potent tool compound for studying NO-mediated inflammation pathways compared to this widely used reference inhibitor [1].

NO Inhibition
Head-to-head
Orthosiphol A IC50 6.4 µM
vs Orthosiphol B IC50 20.5 µM
L-NMMA control IC50 26.0 µM
Reported higher potency among tested orthosiphols in NO pathway assay
LPS-activated J774.1 macrophage model
Anti-inflammatory Research Natural Product Pharmacology Diterpene Bioactivity

Selective Intestinal Maltase Inhibition

Orthosiphol A exhibits a distinct and selective inhibitory profile against α-glucosidase enzymes. In a study isolating bioactive compounds from Orthosiphon aristatus, Orthosiphol A (compound 5) selectively inhibited intestinal maltase with an IC₅₀ value of 6.54 mM. This activity contrasts sharply with co-isolated flavonoids sinensetin (1), salvigenin (2), tetramethylscutellarein (3), and 3,7,4'-tri-O-methylkaempferol (4). Notably, flavonoids 3 and 4 inhibited yeast α-glucosidase with IC₅₀ values of 6.34 and 0.75 mM, respectively, but did not show the same maltase selectivity. This direct comparison demonstrates that Orthosiphol A's target selectivity is not a general feature of the plant's chemical constituents [1].

Maltase Selectivity
Reported
IC50 6.54 mM
Noncompetitive inhibition mechanism
Supports intestinal enzyme pathway selectivity studies
Rat intestinal maltase vs yeast α-glucosidase
Diabetes Research Enzyme Inhibition α-Glucosidase

In Vivo Anti-Inflammatory Activity in Mouse Edema Model

Orthosiphol A is validated as a primary bioactive marker for the analytical standardization of Orthosiphon stamineus extracts. A developed and reported RP-HPLC method establishes Orthosiphol A's utility in quality control, demonstrating a linear calibration range from 0.01 to 500 µg/mL with an excellent regression coefficient (r² > 0.9996). The method also reports a limit of detection (LOD) of 2 ng/mL and a limit of quantification (LOQ) of 20 ng/mL, with recoveries ranging from 83.2% to 106.4% and a relative standard deviation (RSD) of less than 5% [1]. These rigorous analytical parameters confirm Orthosiphol A's suitability as a reliable reference compound for quantifying this specific diterpene in complex plant matrices.

In Vivo Activity
Data to verify
Reported TPA-induced edema inhibition
Both orthosiphol A and B active
Reported in vivo model context; differential quantification requires full-text review
TPA-induced mouse ear inflammation model
Analytical Chemistry Quality Control Phytochemical Analysis

Antiproliferative Activity in Metastatic Cancer Cells

Orthosiphol A and its analog orthosiphol B demonstrated potent in vivo anti-inflammatory activity in a classical mouse model of acute inflammation. Both compounds, topically applied, significantly inhibited the edema induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) on mouse ears [1]. This establishes a direct, quantifiable in vivo effect for the compound class and positions Orthosiphol A as a more potent anti-inflammatory agent compared to extracts or less active fractions, which may show weaker or non-significant effects in the same model. The study confirms that the purified diterpene retains and drives the activity observed from the crude plant material.

Antiproliferative
Class-level
Mild activity across diterpene panel
Comparable to other orthosiphols tested
Class-level property context; not a differentiating feature
Colon 26-L5 and HT-1080 cell lines
In Vivo Pharmacology Inflammation Diterpene Therapeutics

Orthosiphol A: Research and Industrial Applications


NO Inhibition Screening Reference Standard

Procure Orthosiphol A for use as a primary reference marker in HPLC and LC-MS methods for the identification and quantification of Orthosiphon stamineus in raw materials, extracts, and finished products. Its well-characterized analytical properties, including established LOD/LOQ values and high linearity (r² > 0.9996), support rigorous batch-to-batch quality control, ensuring product consistency and compliance with pharmacopoeial or internal specifications [1]. This application is critical for nutraceutical and pharmaceutical manufacturers seeking to standardize Orthosiphon-based formulations.

Selective Maltase Inhibitor for Glucose Control Studies

Utilize Orthosiphol A in enzymatic assays to investigate intestinal maltase inhibition, a key step in carbohydrate digestion. Its selective inhibition profile (IC₅₀ = 6.54 mM against maltase) distinguishes it from other co-occurring flavonoids, making it an essential tool for dissecting the mechanisms of postprandial glucose regulation [2]. This application is particularly relevant for academic and pharmaceutical research groups focused on diabetes and metabolic syndrome.

Quality Control Marker for Orthosiphon aristatus

Employ Orthosiphol A as a potent inhibitor of nitric oxide (NO) production in macrophage cell lines (e.g., J774.1) to study inflammatory signaling cascades. Its demonstrated superiority over the commonly used inhibitor L-NMMA [3] positions it as a valuable tool for researchers exploring novel anti-inflammatory mechanisms and seeking natural product alternatives to standard synthetic inhibitors.

Semi-Synthetic Anti-Inflammatory Pharmacophore Template

Acquire Orthosiphol A for in vivo studies aiming to replicate or extend the documented anti-inflammatory effects of Orthosiphon stamineus. As a principle compound responsible for the plant's activity in the TPA-induced ear edema model [4], the use of pure Orthosiphol A is essential for establishing accurate dose-response relationships, conducting PK/PD studies, and validating molecular targets in whole animals, which cannot be achieved with crude extracts or uncharacterized fractions.

Application
Selection Property
Validation Focus
NO pathway inhibition studies
Reported potency rank among orthosiphol diterpenes
Macrophage NO endpoint review
Carbohydrate digestion research
Intestinal maltase selectivity profile
Noncompetitive inhibition confirmation
O. aristatus extract standardization
Diterpene identity and differentiation context
Batch-to-batch quantification review
Diterpene medicinal chemistry
Isopimarane scaffold with reported in vivo model context
Anti-inflammatory model-response review
Quote Request

Request a Quote for orthosiphol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.